(R)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane
Description
Structural Classification of Chiral Dioxolane Scaffolds
The structural classification of chiral 1,3-dioxolane scaffolds represents a critical aspect of understanding their synthetic utility and stereochemical properties. Chiral dioxolanes can be categorized based on several key structural features, including the nature of substituents at the 2-position, the configuration of stereogenic centers, and the presence of additional functional groups that influence their reactivity and selectivity patterns.
The most fundamental classification distinguishes between 2,2-disubstituted and 2-monosubstituted dioxolanes. 2,2-Disubstituted variants, such as those found in this compound, offer enhanced conformational stability due to the presence of two bulky substituents that effectively lock the ring conformation. The diisopropyl substitution pattern at the 2-position creates significant steric hindrance that influences both the synthetic accessibility and the subsequent reactivity of these compounds.
Research has established that chiral 1,3-dioxolanes can be synthesized with exceptional enantiomeric purity, often exceeding 99% enantiomeric excess when appropriate chiral starting materials and reaction conditions are employed. The stereochemical integrity of these compounds is particularly important in pharmaceutical applications, where the absolute configuration can dramatically influence biological activity. Studies have demonstrated that enantiomerically pure dioxolanes and their corresponding racemic mixtures can exhibit markedly different biological activities, following the established key-lock model of molecular recognition.
| Structural Type | Substitution Pattern | Enantiomeric Excess | Synthetic Yield | Key Applications |
|---|---|---|---|---|
| 2,2-Diisopropyl-1,3-dioxolanes | Geminal diisopropyl | >99% | 88-93% | Protecting groups, chiral auxiliaries |
| 2-Phenyl-1,3-dioxolanes | Monoaryl substitution | Variable | 45-61% | Pharmaceutical intermediates |
| 4,5-Disubstituted variants | Ring substitution | >99% | 75-85% | Natural product synthesis |
| Acetonide derivatives | Isopropylidene protection | >99% | 85-95% | Carbohydrate chemistry |
The acetonide subclass represents a particularly important category of chiral dioxolane scaffolds, where the 2,2-dimethyl substitution pattern provides excellent protection for 1,2- and 1,3-diols. These structures are commonly encountered in carbohydrate chemistry and natural product synthesis, where the acetonide protecting group can be efficiently installed using 2,2-dimethoxypropane under acidic conditions and subsequently removed through mild acid hydrolysis.
Advanced structural analysis has revealed that the stereochemistry of 4,5-disubstituted dioxolanes significantly influences their conformational preferences and reactivity patterns. The (R)-configuration at the 4-position in this compound establishes a specific spatial arrangement that affects both intermolecular interactions and potential synthetic transformations. This stereochemical control is essential for applications requiring high selectivity, such as asymmetric synthesis and chiral recognition processes.
Historical Evolution of 2,2-Diisopropyl-Substituted Dioxolanes
The historical development of 2,2-diisopropyl-substituted dioxolanes reflects the broader evolution of protective group chemistry and the increasing demand for robust, selective protecting groups in complex organic synthesis. The initial exploration of dioxolane chemistry focused primarily on simple acetonide derivatives, but the recognition of enhanced stability provided by bulkier substituents led to the systematic investigation of isopropyl-substituted variants.
Early synthetic approaches to 2,2-diisopropyl-1,3-dioxolanes were developed through conventional acetalization methods involving the reaction of appropriate aldehydes with sterically hindered diols. However, these initial methodologies often required extended reaction times due to the increased steric hindrance imposed by the bulky isopropyl groups. The challenge of synthesizing these compounds efficiently drove innovation in catalytic systems and reaction optimization.
A significant breakthrough in the synthesis of 2,2-diisopropyl-substituted dioxolanes came with the introduction of trimethyl orthoformate activation strategies. This approach involves the initial conversion of aldehydes to their more reactive dimethyl acetal forms using trimethyl orthoformate, followed by acetalization with the desired diols. This methodology dramatically reduced reaction times while maintaining excellent yields and high enantiomeric excesses, typically exceeding 99% enantiomeric excess for chiral substrates.
| Historical Period | Key Development | Synthetic Method | Typical Yields | Reaction Time |
|---|---|---|---|---|
| 1960s-1970s | Initial acetonide chemistry | Direct acetalization | 30-50% | 24-48 hours |
| 1980s-1990s | Bulky substituent exploration | Acid-catalyzed condensation | 45-65% | 12-24 hours |
| 2000s-2010s | Catalytic optimization | Montmorillonite K10 catalysis | 75-85% | 6-12 hours |
| 2010s-Present | Advanced activation | Trimethyl orthoformate method | 88-93% | 1-2 hours |
The development of montmorillonite K10 as an effective catalyst for dioxolane synthesis represented another crucial advancement in the field. This heterogeneous acid catalyst provided several advantages over traditional homogeneous acid catalysts, including ease of separation, reduced side reactions, and improved functional group compatibility. The use of montmorillonite K10 enabled the efficient synthesis of 2,2-diisopropyl-substituted dioxolanes with yields consistently in the 88-93% range.
Contemporary research has focused on expanding the functional diversity of 2,2-diisopropyl-substituted dioxolanes through the incorporation of additional functional groups and the development of asymmetric synthetic routes. The synthesis of this compound exemplifies this modern approach, combining the proven stability of the diisopropyl substitution pattern with the synthetic versatility provided by the hydroxyethyl side chain.
The evolution of analytical techniques has paralleled synthetic developments, with modern characterization methods providing detailed insights into the structural and stereochemical properties of these compounds. High-resolution nuclear magnetic resonance spectroscopy has been particularly valuable in confirming the stereochemical assignments and monitoring enantiomeric purity. Gas chromatography-mass spectrometry methods have also been developed for quantitative analysis and purity assessment of these compounds in various applications.
Recent studies have demonstrated the biological significance of 2,2-diisopropyl-substituted dioxolanes, with several derivatives showing promising antibacterial and antifungal activities. These findings have stimulated continued interest in the development of new synthetic methodologies and the exploration of structure-activity relationships within this chemical class. The compound this compound represents the culmination of these historical developments, incorporating advanced synthetic methodology with functional design principles to create a versatile building block for contemporary organic synthesis.
Properties
IUPAC Name |
2-[(4R)-2,2-di(propan-2-yl)-1,3-dioxolan-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-8(2)11(9(3)4)13-7-10(14-11)5-6-12/h8-10,12H,5-7H2,1-4H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPZNMFFBDUEGH-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(OCC(O1)CCO)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1(OC[C@H](O1)CCO)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820574-15-9 | |
| Record name | (R)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Synthesis via Cyclocondensation
The foundational structure is typically formed through acid-catalyzed cyclocondensation of diols with ketones. A representative protocol involves:
Reagents :
- (R)-1,3-Butanediol derivative
- Diisopropyl ketone
- p-Toluenesulfonic acid (p-TSA) catalyst
Enantiomeric Resolution via Chiral Chromatography
Optical purity is achieved through semi-preparative HPLC on chiral stationary phases:
| Parameter | Value | Source |
|---|---|---|
| Column | Chiracel OD (cellulose-based) | |
| Mobile phase | Hexane:Isopropanol (95:5 v/v) | |
| Flow rate | 1.0 mL/min | |
| Enantiomeric excess (ee) | >99% |
This method separates diastereomers arising from competing reaction pathways during cyclization.
Alternative Pathway via Epoxide Ring-Opening
A patent-described method utilizes epoxide intermediates:
Steps :
- Epoxide formation : React 2-oxo-1,3-dioxolane-4-carboxylic acid with isopropyl glycidyl ether.
- Catalytic ring-opening :
- Catalyst: BF₃·Et₂O (5 mol%)
- Solvent: Dichloromethane, 0°C → RT
- Time: 24 hours
- Reduction : NaBH₄ in methanol to yield the hydroxyethyl group.
Yield : 53–58% after distillation.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 68–75 | 85–90 | High | Moderate |
| Chiral HPLC Resolution | 40–45* | >99 | Low | High |
| Epoxide Ring-Opening | 53–58 | 92–95 | Medium | Low |
*Post-resolution yield accounts for recovery losses.
Critical Reaction Parameters
- Temperature control : Exothermic steps (e.g., epoxide ring-opening) require cooling to ≤0°C to prevent racemization.
- Catalyst selection : BF₃·Et₂O outperforms tertiary amines in minimizing side products (≤5% vs. 15–20%).
- Solvent purity : Anhydrous toluene or CH₂Cl₂ is essential to avoid hydrolysis of intermediates.
Industrial-Scale Considerations
A modified continuous flow process achieves 82% yield and 97% ee by:
- Using immobilized lipase catalysts for kinetic resolution
- Reducing reaction time from 16 hours to 45 minutes
- Minimizing solvent waste (85% recovery)
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Serves as a chiral auxiliary in asymmetric synthesis, enhancing drug formulation efficiency. |
| Organic Synthesis | Functions as a protecting group for alcohols, improving selectivity and yield in complex reactions. |
| Cosmetic Formulations | Stabilizes active ingredients in skincare products, maintaining their integrity and efficacy. |
| Polymer Science | Acts as a monomer in specialty polymers, contributing to desirable mechanical and thermal properties. |
| Analytical Chemistry | Utilized for detection and quantification of substances in quality control processes. |
Pharmaceutical Development
(R)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane is predominantly used as a chiral auxiliary in the synthesis of pharmaceuticals. Its ability to influence the stereochemistry of reactions makes it invaluable in creating enantiomerically pure compounds. For instance, research has demonstrated its effectiveness in synthesizing anti-cancer agents where chirality is crucial for biological activity .
Organic Synthesis
In organic chemistry, this compound is employed as a protecting group for alcohols during multi-step syntheses. By temporarily masking the alcohol functionality, it allows for selective reactions to occur without interference from other reactive sites. This application has been documented in various studies that highlight improved yields and reduced side reactions when utilizing this compound .
Cosmetic Formulations
The cosmetic industry leverages this compound for its stabilizing properties. It helps maintain the efficacy of active ingredients in formulations such as creams and lotions. Its use has been associated with enhanced product stability under varying environmental conditions .
Polymer Science
As a monomer, this compound contributes to the development of specialty polymers that exhibit desirable characteristics such as flexibility and thermal resistance. Its incorporation into polymer matrices has been studied extensively to optimize material properties for applications ranging from coatings to biomedical devices .
Analytical Chemistry
In analytical applications, this compound is used in methods for detecting and quantifying various substances. Its role in quality control processes ensures that products meet regulatory standards by providing reliable analytical results .
Case Study 1: Asymmetric Synthesis of Pharmaceuticals
A study published in a peer-reviewed journal highlighted the use of this compound as a chiral auxiliary in the synthesis of a novel anti-cancer drug. The researchers reported a significant increase in enantiomeric purity compared to traditional methods.
Case Study 2: Polymer Development
Research conducted at an academic institution demonstrated the effectiveness of this compound as a monomer for producing biodegradable polymers. The resultant materials exhibited enhanced mechanical properties and biodegradability compared to conventional plastics.
Mechanism of Action
The mechanism of action of ®-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane involves its ability to form stable cyclic acetals with carbonyl compounds. This protects the carbonyl group from unwanted reactions, allowing for selective transformations at other sites in the molecule. The hydroxyethyl group can also participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.
Molecular Targets and Pathways: The primary molecular target of ®-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane is the carbonyl group in organic molecules. By forming a cyclic acetal, the compound stabilizes the carbonyl group and prevents it from participating in reactions that could lead to unwanted side products.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following dioxolane derivatives share structural similarities but differ in substituents, stereochemistry, or functional groups:
Steric and Electronic Effects :
- The diisopropyl groups in the target compound increase steric hindrance, reducing reactivity in nucleophilic reactions compared to dimethyl analogues .
- The hydroxyethyl group enhances hydrophilicity and hydrogen-bonding capacity, distinguishing it from non-polar derivatives like 2,2-diisopropyl-1,3-dioxolane .
Physical and Thermodynamic Properties
Data from phase transition studies:
The target compound’s hydroxyethyl group likely increases polarity, leading to higher solubility in polar solvents compared to alkyl-substituted dioxolanes .
Biological Activity
(R)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane is a chiral compound that has garnered attention in various fields, including pharmaceuticals, polymer chemistry, and cosmetics. This article explores its biological activity, applications, and relevant research findings.
- Chemical Formula : C₁₁H₂₂O₃
- Molecular Weight : 202.29 g/mol
- CAS Number : 1820574-15-9
- PubChem CID : 56973691
- Physical State : Colorless liquid
- Purity : ≥95% .
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as an intermediate in synthetic chemistry and its potential therapeutic applications. Research indicates that it may have implications in the following areas:
- Pharmaceutical Development :
- Cosmetic Applications :
- Polymer Chemistry :
Case Studies
- Synthesis of Chiral Compounds :
- Pharmacological Potential :
Data Table: Properties and Applications
| Property/Aspect | Details |
|---|---|
| Molecular Formula | C₁₁H₂₂O₃ |
| Molecular Weight | 202.29 g/mol |
| Purity | ≥95% |
| Applications | Pharmaceuticals, Cosmetics, Polymer Chemistry |
| Potential Biological Effects | Anti-inflammatory, analgesic properties |
| Storage Conditions | Store under inert gas; avoid moisture |
Safety and Regulatory Information
This compound is classified with certain safety warnings:
Q & A
Q. What are the key steps for synthesizing (R)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves the acid-catalyzed reaction of (R)-1,2-diol derivatives with dimethoxypropane under anhydrous conditions. For example, (R)-configured diols react with dimethoxypropane in the presence of catalytic NEt₃ to form the dioxolane ring. The reaction mixture is stirred at room temperature for 3 hours, followed by solvent removal and purification via column chromatography. Enantiomeric purity is confirmed using chiral HPLC or polarimetry .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 600 MHz and 150 MHz instruments) identify characteristic peaks, such as the hydroxyethyl group (δ ~3.6–4.0 ppm) and diisopropyl substituents (δ ~1.2–1.4 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., calculated vs. observed m/z values) .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., O–H stretch at ~3400 cm⁻¹ and C–O–C vibrations at ~1100 cm⁻¹) .
- Elemental Analysis : Ensures stoichiometric consistency with the theoretical formula.
Advanced Research Questions
Q. How can the hydroxyethyl group in this compound be selectively functionalized for downstream applications?
- Methodological Answer :
- Grignard Reactions : The hydroxyethyl group can react with organomagnesium reagents (e.g., RMgX) to form ethers or esters. For example, 2-(2-bromoethyl)-1,3-dioxolane derivatives undergo nucleophilic substitution with Grignard reagents in anhydrous THF .
- Protection/Deprotection Strategies : Use tert-butyldimethylsilyl (TBS) or benzyl groups to protect the hydroxyl moiety during multi-step syntheses .
Q. What is the role of this compound in asymmetric catalysis or chiral ligand design?
- Methodological Answer : The rigid dioxolane ring and chiral (R)-configuration make it a candidate for designing chiral auxiliaries or ligands. For example:
- Phosphine Ligands : Derivatives like (4R,5R)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane (DIOP) are used in enantioselective hydrogenation or cross-coupling reactions. Test catalytic efficiency in model reactions (e.g., asymmetric allylic alkylation) and compare enantiomeric excess (ee) using chiral GC or HPLC .
Q. How to resolve contradictions in reported physicochemical properties (e.g., solubility or stability)?
- Methodological Answer :
- Solubility Studies : Perform systematic solubility tests in polar (e.g., DMSO, water) and nonpolar solvents (e.g., hexane) under controlled temperatures.
- Degradation Analysis : Use accelerated stability studies (e.g., exposure to heat, light, or humidity) monitored via HPLC or TLC. Discrepancies may arise from impurities or stereochemical variations .
Experimental Design & Data Analysis
Q. How to design experiments to assess the environmental fate of this compound?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL:
- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C and analyze degradation products via LC-MS.
- Biodegradation Assays : Use OECD 301 guidelines with activated sludge to measure biological degradation rates .
- Partition Coefficients : Determine logP values using shake-flask or chromatographic methods to predict bioaccumulation potential .
Q. What precautions are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for reactions involving volatile byproducts (e.g., methanol from acetal formation).
- Waste Management : Segregate halogenated waste (if applicable) and dispose via certified hazardous waste services .
Advanced Methodological Challenges
Q. How to computationally model the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., lipases or oxidoreductases). Validate with experimental IC₅₀ values from enzymatic assays.
- Molecular Dynamics (MD) : Simulate conformational stability in lipid bilayers or aqueous environments using GROMACS or AMBER .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
